1-Iodo-2-(iodomethoxy)ethane
Description
1-Iodo-2-(2-iodoethoxy)ethane (CAS: 34270-90-1), also known as bis(2-iodoethyl) ether, is a diiodinated ether compound with the molecular formula C₄H₈I₂O and an average molecular weight of 369.97 g/mol . This compound features two iodine atoms positioned on adjacent ethyl groups linked by an oxygen atom. Its structure enables participation in nucleophilic substitution reactions, making it valuable in organic synthesis, particularly for constructing spirocyclic compounds (e.g., morpholinium iodides) .
Properties
CAS No. |
76442-03-0 |
|---|---|
Molecular Formula |
C3H6I2O |
Molecular Weight |
311.89 g/mol |
IUPAC Name |
1-iodo-2-(iodomethoxy)ethane |
InChI |
InChI=1S/C3H6I2O/c4-1-2-6-3-5/h1-3H2 |
InChI Key |
UMKSBSGLEHNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)OCI |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Iodo-2-(iodomethoxy)ethane typically involves the halogenation of ethane derivatives. One common method is the reaction of 2-iodoethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Iodo-2-(iodomethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atoms can yield simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-(iodomethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(iodomethoxy)ethane involves its ability to participate in nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and other fields. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Comparison with Similar Compounds
Key Properties :
- Physical State : Likely a liquid at room temperature (based on analogous iodoethers).
- Reactivity : High due to the presence of two labile iodine atoms.
- Applications : Used as a bifunctional alkylating agent in heterocyclic chemistry .
Comparison with Structurally Similar Compounds
1-Iodo-2-methoxyethane (CAS: 4296-15-5)
Molecular Formula: C₃H₇IO | Molecular Weight: 185.99 g/mol . Structural Differences: Contains a single iodine atom and a methoxy group instead of a second iodoethyl chain. Reactivity: Less reactive than the target compound due to only one iodine substituent. Primarily acts as a monofunctional alkylating agent. Applications: Limited to simpler alkylation reactions.
| Property | 1-Iodo-2-(2-iodoethoxy)ethane | 1-Iodo-2-methoxyethane |
|---|---|---|
| Molecular Formula | C₄H₈I₂O | C₃H₇IO |
| Molecular Weight | 369.97 g/mol | 185.99 g/mol |
| Iodine Atoms | 2 | 1 |
| Key Use | Bifunctional alkylation | Monofunctional alkylation |
1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1)
Molecular Formula : C₅H₁₁IO₂ | Molecular Weight : 230.04 g/mol .
Structural Differences : Replaces one iodoethyl group with a methoxyethoxy chain, introducing ether oxygen atoms.
Reactivity : The methoxyethoxy group enhances solubility in polar solvents but reduces electrophilicity compared to iodine. Reactivity in alkylation reactions is lower, as seen in failed attempts to alkylate hydroxamic acids with this compound .
Applications : Used in synthesizing ethylene glycol-functionalized diferrocenyl β-diketones .
1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1)
Molecular Formula: C₆H₁₂I₂O₂ | Molecular Weight: 369.97 g/mol . Structural Differences: Features two iodoethoxy groups separated by an ethylene chain, creating a longer ether backbone. Applications: Functions as a crosslinker in polymer chemistry due to its elongated structure.
| Property | 1-Iodo-2-(2-iodoethoxy)ethane | 1,2-Bis(2-iodoethoxy)ethane |
|---|---|---|
| Molecular Formula | C₄H₈I₂O | C₆H₁₂I₂O₂ |
| Ether Chain Length | Shorter (adjacent ethyl) | Longer (ethylene bridge) |
| Steric Hindrance | Lower | Higher |
1-Azido-2-(2-iodoethoxy)ethane
Molecular Formula: C₄H₈IN₃O (estimated) | Molecular Weight: ~241.03 g/mol . Structural Differences: Substitutes one iodine atom with an azide group (-N₃). Applications: Useful in bioconjugation and polymer functionalization.
Reactivity Hierarchy :
1-Iodo-2-(2-iodoethoxy)ethane > 1,2-Bis(2-iodoethoxy)ethane > 1-Iodo-2-methoxyethane > 1-Iodo-2-(2-methoxyethoxy)ethane . (Based on iodine count and leaving-group stability)
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